molecular formula C11H12F3NO2 B6342522 Methyl alpha-(trifluoromethyl)phenylalaninate CAS No. 184636-50-8

Methyl alpha-(trifluoromethyl)phenylalaninate

Cat. No.: B6342522
CAS No.: 184636-50-8
M. Wt: 247.21 g/mol
InChI Key: XQERQOFFMFOSES-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl alpha-(trifluoromethyl)phenylalaninate typically involves the reaction of phenylalanine derivatives with trifluoromethylating agents. One common method includes the use of methyl esters of phenylalanine, which are reacted with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-(trifluoromethyl)phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols.

Scientific Research Applications

Methyl alpha-(trifluoromethyl)phenylalaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl alpha-(trifluoromethyl)phenylalaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-(trifluoromethyl)phenylalaninate
  • Methyl 3-phenyl-L-alaninate
  • Phenylalanine methyl ester

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

IUPAC Name

methyl (2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9(16)10(15,11(12,13)14)7-8-5-3-2-4-6-8/h2-6H,7,15H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERQOFFMFOSES-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@](CC1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235503
Record name α-(Trifluoromethyl)-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184636-50-8
Record name α-(Trifluoromethyl)-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184636-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Trifluoromethyl)-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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